Btk inhibitor 1 hydrochloride
Description
Role of BTK in B-cell Receptor (BCR) Signaling and Lymphocyte Biology
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. nih.govnih.gov The BCR is essential for the development, maturation, activation, and survival of B-lymphocytes. nih.govnih.govnih.gov When an antigen binds to the BCR, a signaling cascade is initiated, leading to the activation of several downstream kinases, including BTK. youtube.com
Upon activation, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2). nih.govnih.gov This, in turn, triggers a cascade of events including the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.govyoutube.com These signaling events ultimately lead to the activation of transcription factors such as nuclear factor-κB (NF-κB), which are vital for B-cell proliferation, differentiation, and survival. nih.govnih.govnih.gov
The indispensable role of BTK in B-cell development is highlighted by the genetic disorder X-linked agammaglobulinemia (XLA). psu.edu Mutations in the BTK gene lead to a severe deficiency in mature B-cells and a near absence of antibodies in the blood, resulting in recurrent infections. youtube.com This demonstrates that proper BTK function is a critical checkpoint in B-cell maturation. youtube.com
BTK's Involvement in Innate and Adaptive Immune Signaling Pathways
Beyond its well-established role in B-cells, BTK is also a key signaling molecule in various cells of the innate and adaptive immune systems. nih.govnih.govneurologylive.com It is expressed in myeloid cells such as macrophages and neutrophils, as well as in mast cells and basophils. nih.govnih.gov
BTK is involved in signaling downstream of several important immune receptors, including:
Toll-like Receptors (TLRs): TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.govfrontiersin.org BTK can interact with components of the TLR signaling pathway, such as MyD88 and TRIF, influencing the production of inflammatory cytokines and type I interferons. nih.govfrontiersin.orgfrontiersin.org For instance, BTK has been shown to be critical for TLR3-mediated antiviral responses in macrophages. nih.gov
Fc Receptors (FcRs): Fc receptors bind to the Fc portion of antibodies, linking the adaptive and innate immune systems. BTK is involved in signaling downstream of both Fcγ receptors (FcγR), which are important for antibody-dependent cell-mediated cytotoxicity and phagocytosis, and Fcε receptors (FcεRI), which are crucial for mast cell and basophil activation in allergic responses. nih.govnih.govresearchgate.net
The broad involvement of BTK in these diverse signaling pathways underscores its importance as a central regulator of immune responses. nih.gov
Rationale for Pharmacological Inhibition of BTK in Disease Pathogenesis
The central role of BTK in driving the proliferation and survival of both normal and malignant B-cells makes it a compelling therapeutic target for a range of diseases. nih.govpatsnap.commdanderson.org Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). nih.govpatsnap.com In these cancers, the uncontrolled growth and survival of malignant B-cells are often dependent on persistent BCR signaling, making BTK a critical node for therapeutic intervention. patsnap.com
By inhibiting BTK, drugs can effectively block the aberrant BCR signaling, leading to a halt in cancer cell proliferation and the induction of programmed cell death (apoptosis). patsnap.commdanderson.org This targeted approach offers a significant advantage over traditional chemotherapy by minimizing damage to healthy cells. patsnap.com
Furthermore, the involvement of BTK in the activation of various immune cells provides a strong rationale for its inhibition in autoimmune diseases. nih.govpatsnap.comnih.gov In conditions like rheumatoid arthritis and multiple sclerosis, the inappropriate activation of B-cells and other immune cells contributes to chronic inflammation and tissue damage. nih.govpatsnap.com BTK inhibitors are being investigated for their potential to modulate these aberrant immune responses and offer a new therapeutic strategy for a variety of autoimmune and inflammatory disorders. nih.govpatsnap.comajmc.comnih.gov
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.91 |
SMILES |
NC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl |
Synonyms |
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
Origin of Product |
United States |
Molecular Mechanisms of Action of Btk Inhibitor 1 Hydrochloride
Binding Modes and Interactions with the BTK Kinase Domain
The kinase domain of BTK is the primary target for small-molecule inhibitors. These inhibitors can be broadly classified based on their mode of binding and interaction with this domain. The structural features of the BTK kinase domain, particularly the ATP-binding pocket, allow for different inhibition strategies. nih.govnih.gov
Allosteric Modulation and Conformational Dynamics of BTK
Beyond the active site, the activity of BTK is regulated by its conformational dynamics and interactions between its different domains. iastate.edu BTK is composed of several domains, including the PH-TH, SH3, SH2, and kinase domains, which play regulatory roles. iastate.edu The SH3 and SH2 domains, for instance, can dock onto the back of the kinase domain to maintain a state of autoinhibition. iastate.edu
Allosteric modulation represents an alternative strategy for inhibiting BTK. Instead of competing with ATP at the active site, allosteric modulators bind to a different site on the enzyme. nih.govaai.org This binding event induces a conformational change in the protein that alters the active site's geometry or dynamics, thereby inhibiting its catalytic activity. oup.commedium.com This approach has several potential advantages, including the possibility of achieving higher specificity and overcoming resistance mutations that occur in the active site. iastate.edunih.govaai.org
Research has focused on identifying small molecules that bind outside of the BTK active site, for example, at the interface between the SH3 domain and the kinase domain. medium.com Such binding can disrupt the conformational changes necessary for kinase activation. medium.com These allosteric inhibitors can provide an alternative therapeutic avenue, potentially in combination with active site inhibitors to prevent or overcome drug resistance. nih.govaai.org
Impact on BTK Autophosphorylation and Downstream Kinase Activation
BTK activation is a multi-step process involving both transphosphorylation by Src-family kinases and autophosphorylation. A key event is the phosphorylation of tyrosine residue Y551 within the activation loop of the BTK kinase domain. nih.gov This phosphorylation event is critical for the full catalytic activation of the kinase. Covalent inhibitors, by binding to Cys481, stabilize the kinase in an inactive conformation, which inhibits this crucial Tyr551 autophosphorylation. nih.gov
BTK also undergoes autophosphorylation at other sites, such as Y223 within the SH3 domain. nih.gov This autophosphorylation at Y223 is thought to regulate the signaling functions mediated by the SH3 domain. nih.gov Inhibition of BTK's catalytic activity would consequently block this autophosphorylation. By preventing the kinase from achieving its active state, inhibitors effectively halt the phosphorylation cascade that BTK mediates. This blockade prevents the subsequent activation of other downstream kinases that rely on BTK for their function. nih.gov
Modulation of Key Intracellular Signaling Pathways (e.g., PLCγ2, NF-κB, AKT, ERK)
BTK is a central node in multiple signaling pathways crucial for B-cell function. mdpi.com By inhibiting BTK, Btk inhibitor 1 hydrochloride can disrupt these critical downstream cascades.
PLCγ2: Phospholipase Cγ2 (PLCγ2) is a direct and critical substrate of BTK. nih.govnih.gov Upon activation, BTK phosphorylates and activates PLCγ2, which in turn leads to calcium mobilization and diacylglycerol (DAG) production, key second messengers that propagate the signal. nih.gov BTK inhibitors effectively block the phosphorylation of PLCγ2, thereby shutting down this signaling axis. nih.gov Interestingly, mutations in PLCG2 can also lead to resistance against BTK inhibitors. nih.gov
NF-κB: The nuclear factor-κB (NF-κB) pathway is a master regulator of inflammation, immunity, and cell survival. BTK signaling is a critical upstream activator of the NF-κB pathway in B-cells. nih.govnih.gov Inhibition of BTK has been shown to suppress the activation of NF-κB, preventing the translocation of NF-κB subunits like p65 and p50 to the nucleus. nih.govresearchgate.net This blockade of NF-κB activation is a major contributor to the therapeutic effects of BTK inhibitors. researchgate.net
AKT and ERK: The PI3K/AKT and MAPK/ERK pathways are also downstream of BTK activation and are central to cell proliferation and survival. nih.govresearchgate.net BTK activity contributes to the activation of AKT (also known as protein kinase B) and extracellular signal-regulated kinase (ERK). researchgate.netresearchgate.net By blocking BTK, its inhibitors can lead to the reduced activation of both AKT and ERK, thereby inhibiting pro-survival and proliferative signals within the cell. nih.govresearchgate.netresearchgate.net
| Downstream Pathway | Role in B-Cell Signaling | Effect of BTK Inhibition |
| PLCγ2 | A direct substrate of BTK; its activation leads to calcium mobilization and DAG production. nih.gov | Inhibition of PLCγ2 phosphorylation, blocking downstream signaling. nih.gov |
| NF-κB | A key transcription factor for cell survival and proliferation, activated by BTK. nih.govnih.gov | Suppression of NF-κB activation and nuclear translocation. nih.govresearchgate.net |
| AKT | A crucial kinase in the PI3K pathway, promoting cell survival and proliferation. researchgate.net | Reduced phosphorylation and activation of AKT. researchgate.netresearchgate.net |
| ERK | A key component of the MAPK pathway, involved in cell proliferation and differentiation. nih.gov | Decreased activation of ERK. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Btk Inhibitor 1 Hydrochloride Analogues
Medicinal Chemistry Design Principles and Core Chemical Scaffolds
The foundational design principle for many BTK inhibitors revolves around targeting the ATP-binding site of the kinase. researchgate.netfrontiersin.org Initial efforts led to the development of irreversible inhibitors that form a covalent bond with a non-catalytic cysteine residue (Cys481) within this site. researchgate.netfrontiersin.org This strategy was exemplified by the first-generation inhibitor, ibrutinib (B1684441). However, to enhance selectivity and address potential off-target effects and resistance mechanisms, subsequent design efforts have explored a variety of core chemical scaffolds and both reversible and irreversible binding modes. nih.govresearchgate.net
A prominent scaffold utilized in the design of BTK inhibitors is the pyrazolo[3,4-d]pyrimidine core. mdpi.com This scaffold serves as a key hinge-binding motif, forming critical hydrogen bonds with residues such as Thr474, Glu475, and Met477 in the ATP binding pocket. mdpi.com Another important class of scaffolds is the diphenylaminopyrimidines (DPPYs) , which have been extensively investigated for their utility in synthesizing various kinase inhibitors. nih.gov
Furthermore, medicinal chemists have explored a diverse range of heterocyclic systems to serve as the core scaffold, each offering unique properties in terms of synthetic accessibility, vector space for substitution, and intellectual property. These include:
Pyridinone derivatives nih.gov
1,3,5-triazines nih.gov
Thieno[3,2-d]pyrimidines nih.gov
Pyrrolo[2,3-d]pyrimidines nih.gov
Imidazo[4,5-b]pyridines nih.gov
8-amino-imidazo[1,5-a]pyrazine researchgate.net
| Core Chemical Scaffold | Key Design Rationale | Example Compound Class |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Hinge-binding motif, forms hydrogen bonds with key residues. | Ibrutinib and related analogues |
| Diphenylaminopyrimidine (DPPY) | Well-established kinase inhibitor scaffold. | Spebrutinib and its derivatives |
| Pyridinone | Designed to occupy the ATP binding site with high selectivity. | Pyridinone-based irreversible inhibitors |
| 1,3,5-triazine | Utilized in scaffold-hopping approaches to improve properties. | Triazine-based selective inhibitors |
| Imidazo[4,5-b]pyridine | rationally designed for potent and selective reversible BTK inhibition. | Novel reversible BTK inhibitors |
Identification of Key Pharmacophoric Elements Influencing Potency and Selectivity
The potency and selectivity of BTK inhibitors are governed by specific pharmacophoric elements that interact with the kinase's active site. For covalent inhibitors, a crucial pharmacophore is the electrophilic "warhead" designed to react with the Cys481 residue. nih.gov The most common warheads are Michael acceptors, such as an acrylamide (B121943) or a cyanoacrylamide moiety. mdpi.comnih.gov The reactivity of this group is finely tuned to ensure specific and efficient covalent bond formation with Cys481 while minimizing off-target reactions. For instance, the introduction of a cyano group in the cyanoacrylamide electrophile can modulate the reactivity and contribute to the reversibility of the covalent bond, a strategy employed to fine-tune the inhibitor's residence time. nih.govresearchgate.net
Beyond the covalent warhead, other pharmacophoric elements are critical for achieving high potency and selectivity:
Hinge-Binding Moiety : As mentioned, scaffolds like pyrazolo[3,4-d]pyrimidine are essential for anchoring the inhibitor in the ATP binding pocket through hydrogen bonds with the kinase hinge region (residues Glu475 and Met477). frontiersin.orgmdpi.com
Solvent-Exposed Regions : Modifications in the solvent-exposed regions of the inhibitor can be used to improve physicochemical properties and introduce vectors for further optimization without disrupting the core binding interactions. researchgate.net
Hydrophobic Pockets : The inhibitor's structure is designed to occupy hydrophobic pockets within the active site. For example, a phenyl group or other lipophilic moieties can be positioned to make favorable van der Waals interactions, thereby increasing binding affinity. The gem-dimethyl group on a tetrahydropyran (B127337) ring, for instance, can fit well into a hydrophobic pocket and interact with Leu408. nih.gov
Linker Region : The linker connecting the hinge-binding scaffold to the covalent warhead plays a significant role in positioning the electrophile for optimal reaction with Cys481. The nature and stereochemistry of the linker, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can influence both potency and the duration of target engagement. mdpi.comnih.gov Studies have shown that the stereochemistry of the linker can impact the durability of the inhibitor-target interaction. nih.gov
Selectivity is a major consideration in the design of kinase inhibitors due to the high degree of conservation in the ATP binding sites across the kinome. Achieving selectivity for BTK over other kinases, such as those in the SRC and TEC families, is a key objective. frontiersin.org This can be achieved by exploiting subtle differences in the amino acid residues lining the ATP binding pocket. For example, designing inhibitors that interact with less conserved residues or that induce a specific conformation of the kinase can lead to improved selectivity. frontiersin.org Controlling the conformational flexibility of the inhibitor, for instance around a biaryl axis, has also been explored as a strategy to enhance selectivity for BTK. researchgate.net
| Pharmacophoric Element | Function | Example Feature |
|---|---|---|
| Electrophilic Warhead | Forms a covalent bond with Cys481. | Acrylamide, Cyanoacrylamide |
| Hinge-Binding Moiety | Anchors the inhibitor in the ATP binding site. | Pyrazolo[3,4-d]pyrimidine |
| Hydrophobic Groups | Occupy hydrophobic pockets to increase affinity. | Phenyl, tert-butyl groups |
| Linker | Positions the warhead for optimal reaction. | Piperidine, Pyrrolidine |
Strategies for Enhancing Target Engagement and Residence Time of Btk Inhibitor 1 Hydrochloride
In modern drug discovery, there is a growing appreciation that the duration of target engagement, or residence time, can be a more critical determinant of in vivo efficacy than binding affinity (IC50 or Kd) alone. nih.gov For BTK inhibitors, strategies have been developed to prolong and tune the residence time, leading to a more sustained pharmacodynamic effect.
A key strategy for achieving prolonged and tunable residence time is the use of reversible covalent inhibitors . nih.govresearchgate.net Unlike irreversible covalent inhibitors that form a permanent bond, reversible covalent inhibitors form a bond that can break and reform. This allows for a prolonged duration of action while potentially offering a better safety profile. The cyanoacrylamide electrophile is a prime example of a moiety that can engage in reversible covalent interactions. nih.govresearchgate.net By modifying the electronics and sterics of the group attached to the cyanoacrylamide, the rate of dissociation (k_off) can be modulated, thereby tuning the residence time (τ = 1/k_off). nih.govresearchgate.net
Research has shown that an "inverted" orientation of the cyanoacrylamide electrophile can be particularly effective in achieving long residence times. nih.govresearchgate.net This approach has led to the discovery of BTK inhibitors with biochemical residence times spanning from minutes to several days. nih.govresearchgate.net For example, a series of inhibitors with a methylpyrrolidine linker demonstrated that the S-configuration of the linker provided a longer residence time compared to the R-configuration. nih.gov Further optimization of the electrophile capping group led to compounds with even more extended residence times. researchgate.net
Another approach to enhancing target engagement involves the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein (like BTK) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. bohrium.comnih.gov By inducing the degradation of BTK rather than just inhibiting its activity, PROTACs can offer a more profound and durable pharmacological effect. The use of reversible covalent chemistry in the design of the BTK-binding warhead of a PROTAC has been shown to significantly enhance intracellular accumulation and target engagement. bohrium.com
The following table summarizes the impact of different warheads on the residence time of BTK inhibitors, illustrating the concept of "residence time by design."
| Inhibitor Type | Warhead | BTK IC50 (nM) | Residence Time (τ) |
|---|---|---|---|
| Non-covalent | None | 170 ± 50 | <0.1 h |
| Non-covalent | Dasatinib (for comparison) | 0.5 ± 0.1 | 0.46 ± 0.06 h |
| Reversible Covalent | Cyanoacrylamide (Linker R-config) | - | 22 ± 3 h |
| Reversible Covalent | Cyanoacrylamide (Linker S-config) | - | 34 ± 5 h |
| Reversible Covalent (Optimized) | Cyanoacrylamide | - | 83 ± 14 h |
| Reversible Covalent (Further Optimized) | Cyanoacrylamide | - | 167 ± 21 h |
| Irreversible Covalent | Acrylamide | - | >200 h |
Data adapted from Bradshaw et al. nih.gov
These strategies highlight a shift in medicinal chemistry from solely optimizing for potency to a more nuanced approach that considers the kinetics of the drug-target interaction. By designing molecules with prolonged and tunable residence times, it is possible to achieve sustained target inhibition in vivo, even after the systemic concentration of the drug has decreased. nih.govresearchgate.net
Preclinical Efficacy and Pharmacodynamic Effects of Btk Inhibitor 1 Hydrochloride
In Vitro Anti-proliferative and Apoptotic Effects in Malignant Cell Line Models
Btk inhibitor 1 hydrochloride demonstrates significant anti-proliferative and apoptotic effects in various malignant B-cell line models. Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of many B-cell malignancies. nih.govnih.gov Inhibition of BTK disrupts these downstream signals, leading to cell cycle arrest and apoptosis. nih.govnih.gov
In mantle cell lymphoma (MCL) cell lines, such as JeKo-1 and Mino, BTK inhibitors have been shown to effectively impair cell survival. nih.gov Studies comparing different BTK inhibitors revealed that while they similarly suppress critical cellular functions, they can induce apoptosis to varying degrees. nih.gov For instance, treatment with BTK inhibitors downregulates the expression of ACACA, a gene controlling de novo lipogenesis, which is a process whose inhibition has been linked to apoptosis in MCL cells. nih.gov
In hairy cell leukemia (HCL) cell lines, the BTK inhibitor ibrutinib (B1684441) has been shown to significantly inhibit cell growth and proliferation in a dose-dependent manner. ashpublications.org This is accompanied by a reduction in the S phase of the cell cycle, as measured by BrdU incorporation. ashpublications.org These findings highlight the dependence of these malignant cells on BTK-mediated signaling for their continued growth and survival. ashpublications.org The disruption of this pathway by a potent inhibitor effectively triggers programmed cell death. nih.gov
Table 1: In Vitro Effects of BTK Inhibitors on Malignant Cell Lines
| Cell Line | Malignancy Type | Inhibitor | Observed Effects | Reference(s) |
|---|---|---|---|---|
| JeKo-1, Mino | Mantle Cell Lymphoma (MCL) | Ibrutinib, Acalabrutinib (B560132), Zanubrutinib | Inhibition of cell survival, Downregulation of ACACA, Induction of apoptosis. | nih.gov |
| ESKOL, HC-1 | Hairy Cell Leukemia (HCL) | Ibrutinib | Dose-dependent inhibition of growth and proliferation, S-phase reduction. | ashpublications.org |
| RAMOS | B-cell Lymphoma | Ibrutinib | Inhibition of BCR signaling. | ashpublications.org |
Efficacy in Murine and Other Animal Models of Disease
The therapeutic potential of BTK inhibition has been substantiated in various animal models of hematological cancers. nih.govnih.gov BTK inhibitors have demonstrated remarkable efficacy in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and various lymphomas. nih.govnih.gov
In a mouse model of central nervous system (CNS) lymphoma, a novel BTK inhibitor, JDB175, showed significant therapeutic activity. nih.gov This was attributed to its ability to effectively inhibit the BTK signaling pathway within the lymphoma cells, suppressing their proliferation and inducing apoptosis. nih.gov A critical challenge in treating CNS lymphomas is the blood-brain barrier (BBB), which limits the efficacy of many drugs; however, some newer BTK inhibitors show excellent BBB penetration, allowing for potent inhibitory effects within the CNS. nih.govnih.gov The use of cell line-based subcutaneous transplants in immune-deficient mice further allows for the in vivo assessment of an inhibitor's ability to control tumor growth, although this model primarily reflects the inhibitor's direct effects on the cancer cells. nih.gov
BTK is expressed in multiple immune cell types, making it a key therapeutic target for autoimmune diseases by potentially blocking both B-cell and innate immune cell-driven components of pathogenesis. nih.govfrontiersin.org Preclinical studies in animal models of arthritis, lupus, and other inflammatory conditions have shown promising results for BTK inhibitors. nih.govnih.gov
In mouse models of Systemic Lupus Erythematosus (SLE), various BTK inhibitors have demonstrated the ability to ameliorate disease. nih.govresearchgate.net For instance, in the BXSB-Yaa and MRL/lpr lupus mouse models, BTK inhibitors reduced autoantibody levels, decreased proteinuria, treated lupus nephritis, and increased survival. researchgate.netnih.gov The BTK inhibitor evobrutinib (B607390) was shown to reduce disease severity and histological kidney damage in a mouse SLE model by inhibiting B-cell activation and reducing autoantibody production. nih.gov Similarly, in the pristane-induced DBA/1 lupus model, the BTK inhibitor M7583 suppressed arthritis, a common symptom in SLE patients. nih.govresearchgate.net
In collagen-induced arthritis (CIA) models in both mice and rats, a condition that mimics human rheumatoid arthritis (RA), BTK inhibitors have consistently shown dose-dependent reductions in arthritis severity, joint inflammation, and bone damage. nih.govnih.gov The BTK inhibitor evobrutinib demonstrated a significant reduction in disease activity in a mouse CIA model. nih.gov The efficacy in these models is attributed to the inhibition of B-cell activation, myeloid immune complex formation, inflammatory cytokine production, and osteoclastogenesis. nih.gov Furthermore, BTK inhibition has been shown to prevent IgE-mediated anaphylaxis in humanized mouse models, indicating a potential role in treating allergic conditions like urticaria. nih.gov
Table 2: Efficacy of BTK Inhibitors in Animal Models of Autoimmune and Inflammatory Diseases
| Disease Model | Animal Model | BTK Inhibitor | Key Findings | Reference(s) |
|---|---|---|---|---|
| Systemic Lupus Erythematosus (SLE) | BXSB-Yaa mice | M7583 | Reduced autoantibody levels, nephritis, and mortality. | nih.govresearchgate.net |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr mice | Generic BTK Inhibitor | Normalized proteinuria and reversed established proteinuria. | nih.gov |
| Systemic Lupus Erythematosus (SLE) | NZB/WF1 mice | BTKB66 | Reduced renal damage, decreased proteinuria. | nih.gov |
| Lupus-associated Arthritis | Pristane-induced DBA/1 mice | M7583 | Significantly reduced clinical signs of arthritis. | researchgate.net |
| Rheumatoid Arthritis (RA) | Collagen-induced arthritis (CIA) mice | Evobrutinib | Dose-dependent reduction in arthritis development and severity. | nih.govnih.gov |
| Rheumatoid Arthritis (RA) | Collagen-induced arthritis (CIA) rats | GDC-0834 | Marked decrease in arthritis severity. | nih.govnih.gov |
| Passive Cutaneous Anaphylaxis | Mice | Evobrutinib | Inhibition of mast cell activation. | nih.gov |
Modulation of Immune Cell Function Beyond B-cells (e.g., Macrophages, Neutrophils, Mast Cells) in Preclinical Systems
The therapeutic effects of this compound extend beyond B-lymphocytes, modulating the function of various innate immune cells where BTK is also expressed. nih.govnih.gov This includes macrophages, neutrophils, and mast cells.
Macrophages: BTK plays a role in macrophage activation and the production of pro-inflammatory cytokines. nih.govnih.gov Studies using the BTK inhibitor ibrutinib demonstrated that it can suppress the production of chemokines (CXCL12, CXCL13) and cytokines (VEGF) by macrophages. nih.gov This immunomodulatory effect on macrophages can disrupt the supportive tumor microenvironment in B-cell lymphomas. nih.gov In the context of metabolic inflammation, BTK inhibition has been shown to regulate NF-κB and NLRP3 inflammasome activation in both primary murine and human macrophages. nih.gov Treatment with ibrutinib inhibited the secretion of pro-inflammatory cytokines like IL-1β and TNFα from macrophages. nih.govaydxb.cn
Neutrophils: BTK is involved in neutrophil activation, migration, and antimicrobial functions. jci.orgnih.gov Several BTK inhibitors, including evobrutinib, have been found to reduce neutrophil activation in response to stimuli like fMLF and CXCL8. nih.gov These inhibitors can diminish the production of reactive oxygen species (ROS) and the release of neutrophil extracellular traps (NETs). nih.gov In some contexts, BTK inhibition has been linked to impaired neutrophil activity against pathogens like Aspergillus fumigatus. jci.org However, silencing BTK specifically in alveolar neutrophils was shown to have a protective effect in a mouse model of acute lung injury by regulating neutrophil survival and clearance. nih.gov
Mast Cells: BTK is a key mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. nih.govnih.gov Inhibition of BTK effectively prevents IgE-mediated degranulation and the release of cytokines and other inflammatory mediators from primary human mast cells. nih.govaai.org The BTK inhibitor acalabrutinib has been shown to block allergen-induced contraction of isolated human bronchi, a process driven by mast cell mediators. nih.gov Furthermore, the covalent BTK inhibitor evobrutinib was effective in a passive cutaneous anaphylaxis model, demonstrating in vivo inhibition of mast cell activation. nih.gov
Identification and Validation of Pharmacodynamic Biomarkers of BTK Inhibition in Preclinical Models
To optimize the development of BTK inhibitors, robust pharmacodynamic (PD) biomarkers are essential to measure the extent and duration of target engagement in preclinical models and, subsequently, in clinical trials. nih.govnih.gov The most direct PD biomarker for covalent BTK inhibitors is target occupancy, which quantifies the fraction of BTK enzyme that is bound by the inhibitor. nih.goveurekalert.org
A common method for this is the BTK occupancy assay. nih.goveurekalert.org Advanced, homogeneous assays based on time-resolved fluorescence resonance energy transfer (TR-FRET) have been developed to measure both free and total BTK levels simultaneously in the same sample. nih.govnih.gov This multiplexed format improves accuracy and reduces variability. eurekalert.org Such assays have been validated using purified recombinant human BTK protein and peripheral blood mononuclear cells (PBMCs) from preclinical species and humans. nih.govnih.gov
In preclinical animal models of RA and SLE, pharmacokinetic/pharmacodynamic (PK/PD) modeling has been used to link BTK occupancy to therapeutic efficacy. nih.gov For the inhibitor evobrutinib, studies showed that a mean BTK occupancy of 80% in blood cells correlated with near-complete inhibition of disease in both mouse models. nih.gov Another approach is the probe-free occupancy (PFO) assay, which uses mass spectrometry to monitor both the inhibitor-modified and unmodified forms of the target peptide, allowing for occupancy determination in tissues. acs.org
The generation of novel mouse models, such as a C481S knock-in mouse, has also proven valuable. nih.govox.ac.uk The C481S mutation confers resistance to irreversible BTK inhibitors. nih.gov B-lymphocytes from these animals are resistant to irreversible inhibitors, which allows researchers to use this model to study the BTK-independent (off-target) effects of these drugs, helping to identify novel therapeutic targets and understand potential side effects. nih.govox.ac.uk
Mechanisms of Acquired and Intrinsic Resistance to Btk Inhibitor 1 Hydrochloride
Characterization of Genetic Mutations in BTK (e.g., Cys481 Substitutions)
The most prevalent mechanism of acquired resistance to covalent BTK inhibitors involves mutations within the BTK gene itself. These inhibitors, including tirabrutinib (B611380) hydrochloride, form a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of the BTK enzyme, leading to its irreversible inactivation. hematologyandoncology.netmdpi.com Mutations at this site are a primary driver of resistance.
The most frequently observed mutation is a substitution of cysteine with serine at position 481 (C481S). aacrjournals.org This alteration prevents the irreversible binding of the inhibitor, transforming the interaction into a reversible one. aacrjournals.orgresearchgate.net Given the relatively short half-life of covalent BTK inhibitors, this reversible binding is insufficient to maintain effective, permanent inactivation of BTK, allowing the B-cell receptor (BCR) pathway to reactivate. hematologyandoncology.net
While C481S is the most common, other substitutions at this position, such as C481F, C481R, and C481Y, have also been identified in patients with acquired resistance. ashpublications.org Beyond the C481 residue, mutations in other parts of the BTK kinase domain have been reported, particularly in the context of resistance to next-generation non-covalent inhibitors. These include mutations at the gatekeeper residue (T474I) and others like V416L, A428D, M437R, and L528W, which can confer resistance to both covalent and non-covalent inhibitors. ljmu.ac.ukcancernetwork.com Some of these mutations, such as L528W, are considered "kinase-impaired," meaning they reduce the catalytic activity of BTK but maintain downstream signaling through a scaffolding function that promotes the activity of other kinases. bloodcancerstoday.com
| BTK Mutation | Consequence | Reference |
|---|---|---|
| Cys481Ser (C481S) | Prevents irreversible covalent binding of the inhibitor. | aacrjournals.org |
| Cys481Phe (C481F) | Acquired mutation in response to long-term ibrutinib (B1684441) treatment. | ashpublications.org |
| Cys481Arg (C481R) | Substitution at the covalent binding site leading to resistance. | ashpublications.org |
| Thr474Ile (T474I) | Gatekeeper mutation conferring resistance. | ljmu.ac.uk |
| Leu528Trp (L528W) | Kinase-impaired mutation that maintains signaling via scaffolding. | cancernetwork.combloodcancerstoday.com |
Analysis of Mutations in Downstream Signaling Components (e.g., PLCG2)
Resistance to BTK inhibitors can also arise from mutations in genes encoding proteins that function downstream of BTK in the BCR signaling cascade. The most notable of these is phospholipase C gamma 2 (PLCG2). hematologyandoncology.netnih.gov Activating mutations in PLCG2 are the second most common genetic mechanism of resistance after BTK mutations. nih.govresearchgate.net
These are typically gain-of-function mutations that result in a PLCG2 protein that is constitutively active, bypassing the need for upstream activation by BTK. aacrjournals.orgresearchgate.net This autonomous BCR activity allows for cell survival and proliferation signals to continue despite the effective inhibition of BTK. aacrjournals.org Research has identified several specific PLCG2 mutations, such as R665W and L845F, in patients who have developed resistance to ibrutinib. researchgate.net The presence of BTK and PLCG2 mutations accounts for approximately 80% of acquired resistance cases in chronic lymphocytic leukemia (CLL). nih.govnih.gov In some instances, mutations in both BTK and PLCG2 can coexist in the same patient. researchgate.net
| PLCG2 Mutation | Mechanism of Resistance | Reference |
|---|---|---|
| Arg665Trp (R665W) | Gain-of-function mutation leading to autonomous BCR activity. | researchgate.net |
| Leu845Phe (L845F) | Gain-of-function mutation promoting BTK-independent BCR activation. | aacrjournals.orgashpublications.org |
Investigation of Bypass Signaling Pathway Activation
Malignant B-cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing their reliance on the BCR pathway. This activation of "bypass" signaling is a key mechanism of both intrinsic and acquired resistance. nih.gov
Prominent bypass pathways implicated in resistance to BTK inhibitors include:
PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and is frequently upregulated in resistant cells. nih.govnih.gov Activation of PI3K/Akt signaling can provide survival signals that make the cells less dependent on BTK. mdpi.com
MEK/ERK Pathway : Activation of the MAPK/ERK pathway is another compensatory mechanism that can promote cell survival in the face of BTK inhibition. nih.gov
Canonical and Alternative NF-κB Pathways : The NF-κB pathway is a critical downstream effector of BCR signaling. Its activation through alternative means can sustain cell survival. nih.govnih.gov Mutations in genes like TRAF2 and BIRC3 have been associated with the activation of the alternative NF-κB pathway and primary resistance. mdpi.com
The activation of these pathways can be driven by additional genetic mutations or by non-genetic adaptive mechanisms. nih.govnih.gov
Advanced Chemical Biology Approaches and Next Generation Btk Inhibitors in Research
Development and Study of Allosteric BTK Inhibitors
While the majority of clinically approved Bruton's tyrosine kinase (BTK) inhibitors target the ATP binding site within the kinase domain, researchers are increasingly exploring allosteric sites to develop novel inhibitors. nih.govacs.org This approach offers the potential for greater specificity and the ability to overcome resistance mechanisms that affect active site inhibitors. nih.govacs.org
Furthermore, the binding of approved BTK inhibitors to the active site can induce distinct allosteric changes that alter the conformational equilibrium of the full-length BTK protein. nih.govbiorxiv.org This highlights the intricate allosteric regulation inherent to BTK and provides a rationale for the development of allosteric inhibitors as a means to achieve targeted inhibition, potentially benefiting patients who have developed resistance to current therapies. epfl.ch The SH2-kinase interface has been identified as a key targetable site for achieving allosteric inhibition. epfl.ch
Investigation of BTK Degraders (PROTACs) as Chemical Biology Tools
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity. pnas.orgnih.gov This approach utilizes heterobifunctional molecules that link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate the target protein. nih.govnih.gov
The development of BTK-targeting PROTACs has gained significant traction as a strategy to overcome the limitations of traditional kinase inhibitors, such as acquired resistance and off-target effects. nih.govresearchgate.net Many early BTK PROTACs were based on the covalent inhibitor ibrutinib (B1684441). nih.govresearchgate.net However, concerns about the selectivity of these ibrutinib-based PROTACs have led to the exploration of other BTK-binding scaffolds. nih.gov
For instance, PROTACs have been designed using the reversible BTK inhibitor GDC-0853, which offers high potency and selectivity. nih.gov The design of these PROTACs often involves identifying a solvent-exposed region of the inhibitor that can be modified with a linker to attach the E3 ligase ligand without disrupting binding to BTK. nih.gov The length and composition of this linker are critical for promoting the formation of a stable ternary complex between BTK, the PROTAC, and the E3 ligase, which is essential for efficient degradation. pnas.org
Studies have shown that the choice of the E3 ligase is also crucial for successful BTK degradation. nih.govmdpi.com For example, PROTACs that recruit the cereblon (CRBN) E3 ligase have demonstrated effective BTK degradation, while those targeting the von Hippel-Lindau (VHL) E3 ligase have been found to be less active. nih.govnih.gov
A key finding in the study of BTK PROTACs is that covalent binding of the PROTAC to BTK can actually inhibit degradation. acs.org This suggests that the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, is hampered by irreversible binding. acs.org This has led to the investigation of reversible and reversible-covalent PROTACs, which may offer a balance of potent binding and efficient degradation. researchgate.net
The table below summarizes key BTK PROTACs and their characteristics:
| PROTAC | BTK Ligand Scaffold | E3 Ligase Ligand | Key Findings |
|---|---|---|---|
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Degradation is dependent on CRBN and can be blocked by co-treatment with GDC-0853. nih.gov |
| MT-802 | Ibrutinib analog | Pomalidomide (CRBN) | Induces degradation of both wild-type and C481S mutant BTK. nih.gov |
| SJF620 | Ibrutinib analog | Modified CRBN ligand | Retains potent degradation of BTK with an improved pharmacokinetic profile compared to MT-802. nih.govresearchgate.net |
| RC-1 | Reversible covalent warhead | Not specified | Efficiently degrades BTK with a DC50 in the low nanomolar range. researchgate.net |
| BGB-16673 | Not specified | Cereblon-binding moiety| Orally administered small molecule that catalyzes ubiquitination and proteasome-mediated degradation of BTK. mdpi.com |
Novel Synthetic Methodologies for Btk Inhibitor 1 Hydrochloride and its Analogues (e.g., Efficient Routes, Stereoselective Synthesis)
The development of efficient and stereoselective synthetic routes is crucial for the production of complex molecules like this compound and its analogues. Researchers are continuously exploring novel methodologies to improve yield, purity, and access to a wider range of chemical structures for structure-activity relationship (SAR) studies.
One area of focus is the late-stage functionalization (LSF) of existing inhibitor scaffolds. researchgate.net This strategy allows for the systematic modification of different regions of a lead molecule at positions that are difficult to access through traditional synthesis. researchgate.net By applying various C-H functionalization chemistries, researchers can rapidly explore a broad SAR and identify analogues with improved potency and pharmacokinetic properties. researchgate.net
For the synthesis of Tirabrutinib (B611380) Hydrochloride, a multi-step process is employed. This includes the reaction of dibenzylamine (B1670424) with nitropyrimidine TIRA-001, followed by reaction with aminopyrrolidine TIRA-003. mdpi.com The resulting amine is then amidated with 2-butynoic acid, and a final treatment with hydrochloric acid yields the target compound. mdpi.com
The synthesis of Pirtobrutinib involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride, followed by amidation with 4-(aminomethyl)benzoic acid. mdpi.com
DNA-encoded chemical libraries have also emerged as a powerful tool for discovering novel BTK inhibitors. x-chemrx.comnih.gov These libraries, containing millions of compounds, can be screened against BTK to identify potent and selective inhibitors. This approach has led to the discovery of irreversible inhibitors with novel electrophiles, such as epoxides, which had not been previously reported for this target. x-chemrx.com
Stereoselective synthesis is another critical aspect, particularly for inhibitors with chiral centers. Developing routes that avoid costly chiral separations is highly desirable. One such approach involves the stereocontrolled alkylation of an aspartic acid derivative, which can then be used in a divergent, racemization-free protocol to produce enantiopure triazolodiazepines. chemrxiv.org This method not only provides access to the desired stereoisomer but also confirms the absolute stereochemistry of the active inhibitor. chemrxiv.org
The table below highlights some of the synthetic strategies and resulting compounds:
| Compound/Method | Key Synthetic Strategy | Significance |
|---|---|---|
| Tirabrutinib Hydrochloride | Multi-step synthesis involving amidation and acid treatment. mdpi.com | Provides a route to a clinically relevant BTK inhibitor. mdpi.com |
| Pirtobrutinib | Synthesis starting from 5-fluoro-2-methoxybenzoic acid. mdpi.com | Access to a non-covalent BTK inhibitor. mdpi.com |
| Epoxide-terminated BTK inhibitors | Discovered using DNA-encoded chemical libraries. x-chemrx.com | Represents a novel class of irreversible BTK inhibitors. x-chemrx.com |
| ET-JQ1-OMe | Stereoselective synthesis based on stereocontrolled alkylation. chemrxiv.org | Efficient and cost-effective route to an enantiopure BET inhibitor, demonstrating a strategy applicable to other complex molecules. chemrxiv.org |
| Aminotriazine analogues | Scaffold-hopping approach. nih.gov | Led to the discovery of highly selective BTK inhibitors. nih.gov |
Application of Isotope-Labeled Tracers for BTK Imaging Research
Isotope-labeled tracers are invaluable tools in chemical biology and drug development, enabling the study of metabolic kinetics and in vivo imaging of target proteins. nih.govyoutube.com The use of stable isotopes offers a safe alternative to radioactive tracers for kinetic studies. nih.gov
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled tracers. nih.gov The development of PET imaging agents for BTK is of great interest for visualizing B-cell malignancies and monitoring disease progression in conditions like multiple sclerosis. nih.gov [¹¹C]Tolebrutinib has been developed as a potential PET imaging agent for BTK. nih.gov Its radiosynthesis involves a palladium-NiXantphos-mediated ¹¹C-carbonylation, which has been fully automated. nih.gov This method provides the labeled compound in good radiochemical yield and high purity, making it suitable for clinical imaging studies. nih.gov
Fluorescently labeled probes are another important tool for imaging BTK in living cells. nih.gov A novel fluorescent probe based on the selective BTK inhibitor evobrutinib (B607390) has been developed. nih.gov This probe allows for the imaging of endogenous BTK while preserving its enzymatic activity, which is a significant advantage over probes that inhibit the protein's function. nih.gov This enables the study of BTK's localization, expression, and involvement in signaling pathways in a dynamic cellular environment. nih.gov
The table below lists some of the isotope-labeled tracers and probes used in BTK research:
| Tracer/Probe | Isotope/Label | Application |
|---|---|---|
| Deuterium-labeled BTK inhibitor 1 | Deuterium | DMPK studies. nih.gov |
| Carbon-14-labeled BTK inhibitor 1 | Carbon-14 | DMPK and other studies. nih.gov |
| [¹¹C]Tolebrutinib | Carbon-11 | PET imaging of BTK in vivo. nih.gov |
| Evo-2 (Evobrutinib-based fluorescent probe) | Fluorophore | Live-cell imaging of endogenous BTK with preserved activity. nih.gov |
Future Perspectives in Preclinical Btk Inhibitor Research
Identification of Novel BTK-Dependent Disease Pathologies in Animal Models
There is no published research identifying or exploring novel BTK-dependent disease pathologies in animal models using Btk inhibitor 1 hydrochloride.
Rational Design of Combination Strategies with Other Targeted Agents in Preclinical Models
There are no preclinical studies available that investigate the rational design of combination therapies involving this compound with other targeted agents.
Q & A
Q. What is the structural and functional relationship between Btk inhibitor 1 hydrochloride and Ibrutinib?
this compound is the racemic mixture of the R-enantiomer (Compound 14), which serves as a synthetic intermediate and impurity in Ibrutinib production. It shares structural similarities with Ibrutinib, a covalent, irreversible BTK inhibitor (IC₅₀ = 0.5 nM), but lacks the stereochemical specificity required for optimal BTK binding. This compound is primarily used to synthesize Ibrutinib-based activity probes (ABPs) and dimers for mechanistic studies .
Methodological Note : To distinguish enantiomers, use chiral HPLC with a cellulose-based column and compare retention times against pure R/S standards. Confirm identity via NMR (e.g., ¹H and ¹³C) and mass spectrometry .
Q. How can researchers validate the selectivity of this compound in kinase inhibition assays?
Perform kinome-wide profiling using ATP-competitive binding assays (e.g., KinomeScan) or cellular thermal shift assays (CETSA). For example, this compound exhibits off-target activity against Tec family kinases (e.g., BMX, IC₅₀ = 0.9 nM) and Src-family kinases (e.g., Lyn, IC₅₀ = 3 nM), which must be accounted for in experimental design .
Methodological Note : Pair with siRNA knockdown of BTK to confirm on-target effects. Use negative controls like Syk inhibitor BAY 61-3606 (no BTK inhibition) to rule out cross-reactivity .
Q. What in vitro models are suitable for studying this compound’s impact on B-cell signaling?
Use human B-cell lines (e.g., Ramos, JeKo-1) or primary B-cells isolated from healthy donors. Assess BTK auto-phosphorylation (Y223) via Western blot after stimulation with anti-IgM or IL-4. Compare results to Ibrutinib-treated samples to evaluate potency differences .
Advanced Research Questions
Q. How do reversible and irreversible BTK inhibitors (e.g., Btk inhibitor 1 vs. N-piperidine Ibrutinib hydrochloride) differ in overcoming resistance mutations like C481S?
Irreversible inhibitors (e.g., Btk inhibitor 1) covalently bind BTK’s C481 residue, rendering them ineffective against C481S mutants. In contrast, reversible inhibitors (e.g., N-piperidine Ibrutinib hydrochloride, IC₅₀ = 30.7 nM for C481S) maintain activity by avoiding covalent interactions. To test this, engineer BTK-C481S mutant cell lines (via CRISPR) and measure inhibitor efficacy in phospho-BTK (Y223) assays .
Data Contradiction Alert : Some studies report partial efficacy of irreversible inhibitors against C481S due to residual non-covalent binding. Resolve discrepancies by using isoform-specific inhibitors (e.g., PRT062607 for Syk) to isolate BTK-dependent effects .
Q. What experimental strategies can address the racemic nature of this compound in PROTAC development?
The racemic mixture complicates PROTAC design due to enantiomer-specific degradation efficiency. Separate enantiomers via preparative chiral chromatography and test degradation efficacy (DC₅₀) in BTK-dependent models (e.g., Mino cells). Compare to PROTACs derived from enantiopure inhibitors (e.g., SJF620 hydrochloride, DC₅₀ = 7.9 nM) .
Q. How does this compound influence non-canonical BTK pathways, such as Np63-mediated epithelial differentiation?
In iPSC differentiation protocols, this compound (used at 1 μM in the TTNPB method) disrupts Np63-dependent keratinocyte organization, leading to differentiation defects. Monitor Np63 isoform ratios (TAp63 vs. ΔNp63) via qPCR and correlate with p16INK4a expression to assess BTK’s role in epithelial homeostasis .
Experimental Design & Data Analysis
Q. What are critical controls for in vivo studies using this compound in autoimmune disease models?
- Pharmacodynamic Control : Measure BTK occupancy in splenic B-cells using a fluorescent probe (e.g., PCI-33380).
- Toxicity Control : Monitor platelet aggregation (BTK inhibition increases bleeding risk) via tail-bleed assays .
- Off-Target Control : Compare results to mice treated with a selective Syk inhibitor (e.g., PRT062607) to isolate BTK-specific effects .
Q. How to resolve contradictory data on BTK inhibitor-mediated infection risks in preclinical vs. clinical studies?
Preclinical models often underestimate infection risks due to controlled microbiota. In clinical data (e.g., CLL patients), invasive fungal infections increased by 1% with BTK inhibitors. To reconcile, use humanized mouse models with reconstituted immune systems and track pathogen-specific T-cell responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
